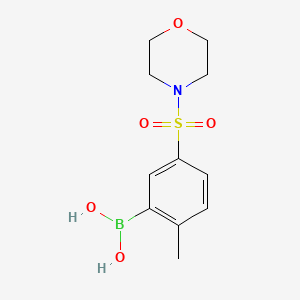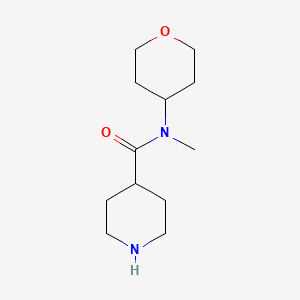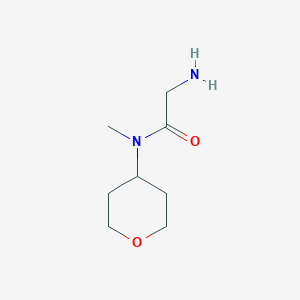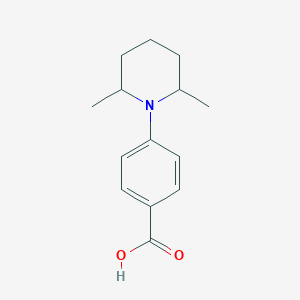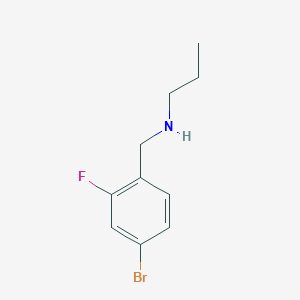
N-丙基-4-溴-2-氟苄胺
描述
“N-Propyl 4-bromo-2-fluorobenzylamine” is a chemical compound with the CAS number 1094257-47-2 . It is used in laboratory settings .
Molecular Structure Analysis
The molecular formula of “N-Propyl 4-bromo-2-fluorobenzylamine” is C10H13BrFN . The InChI code is 1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3 .Physical and Chemical Properties Analysis
The molecular weight of “N-Propyl 4-bromo-2-fluorobenzylamine” is 246.12 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .科学研究应用
氟苄胺衍生物的自动化合成
Way 和 Wuest (2013) 的一项研究详细介绍了 4-[^18F]氟苄胺 (FBA) 作为 PET 放射性示踪剂合成构建模块的全自动合成。此方法使用 Ni(II) 介导的硼氢化物交换树脂 (BER) 还原,展示了 FBA 在核医学和生物学中开发新型诊断工具的多功能性 (Way 和 Wuest,2013)。
PET 放射性示踪剂的开发
Koslowsky、Mercer 和 Wuest (2010) 扩展了 4-[^18F]氟苄胺在创建硫醇反应性假体基团和标记肽和寡核苷酸中的应用。他们的工作说明了该化合物在为各种生物靶标开发 PET 放射性示踪剂中的效用,突出了其在有机和生物分子化学中的重要性 (Koslowsky 等人,2010)。
氟苄胺的结构和动力学性质
Calabrese 等人 (2013) 探讨了环氟化对 2-氟苄胺的结构和动力学性质的影响。他们通过旋转光谱获得的发现提供了对分子柔性和隧穿路径的见解,这对于理解化学物理和物理化学中类似化合物的反应性和相互作用至关重要 (Calabrese 等人,2013)。
分析应用
Liu 等人 (2004) 展示了用 N,N-二甲基-2,4-二硝基-5-氟苄胺衍生氨基酸,以提高液相色谱/电喷雾电离质谱的检测效果。这项工作突出了氟苄胺衍生物在增强生物分子的分析方法中的潜力 (Liu 等人,2004)。
安全和危害
“N-Propyl 4-bromo-2-fluorobenzylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage and is harmful if swallowed or in contact with skin . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes .
作用机制
Target of Action
Compounds similar to “N-Propyl 4-bromo-2-fluorobenzylamine” often target proteins or enzymes in the body. They can bind to these targets and modify their activity, leading to changes in cellular function .
Mode of Action
The mode of action of such compounds can vary widely depending on the specific target. They might inhibit or enhance the activity of their target, or they might act as a false substrate, causing the target to perform its function in an altered way .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “N-Propyl 4-bromo-2-fluorobenzylamine” would depend on its chemical structure. Factors such as its size, charge, and the presence of functional groups can influence how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of a compound like “N-Propyl 4-bromo-2-fluorobenzylamine”. For example, certain conditions might enhance or inhibit its activity, or cause it to degrade .
生化分析
Biochemical Properties
N-Propyl 4-bromo-2-fluorobenzylamine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. It is known to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450. These interactions can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. For instance, the compound may inhibit MAO, leading to increased levels of monoamine neurotransmitters .
Cellular Effects
N-Propyl 4-bromo-2-fluorobenzylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the signaling pathways involving G-protein coupled receptors (GPCRs), leading to altered cellular responses. Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, N-Propyl 4-bromo-2-fluorobenzylamine exerts its effects through binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, its binding to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of various substrates. Furthermore, the compound can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Propyl 4-bromo-2-fluorobenzylamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of N-Propyl 4-bromo-2-fluorobenzylamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
N-Propyl 4-bromo-2-fluorobenzylamine is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and monoamine oxidase. These interactions can affect the metabolic flux and levels of metabolites within the cell. For instance, the inhibition of cytochrome P450 enzymes can lead to altered metabolism of drugs and endogenous compounds, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, N-Propyl 4-bromo-2-fluorobenzylamine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and potential toxicity, as it may accumulate in specific tissues or organelles .
Subcellular Localization
The subcellular localization of N-Propyl 4-bromo-2-fluorobenzylamine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. For example, the compound may be directed to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration .
属性
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZHLSQGBDVFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655400 | |
| Record name | N-[(4-Bromo-2-fluorophenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094257-47-2 | |
| Record name | N-[(4-Bromo-2-fluorophenyl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


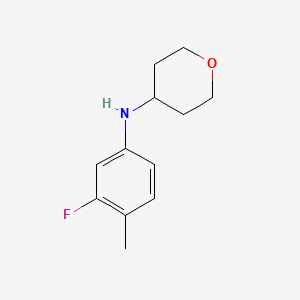
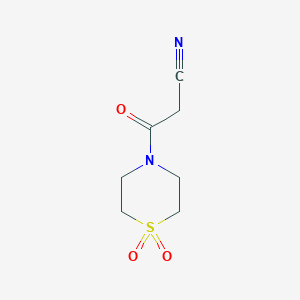
![4-[2-(4-Isopropylpiperazin-1-yl)-2-oxoethyl]aniline](/img/structure/B1461360.png)
amine](/img/structure/B1461364.png)
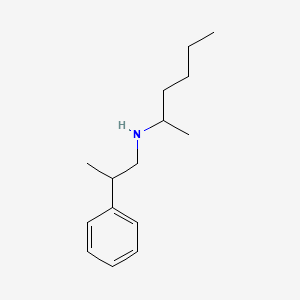
![[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1461369.png)
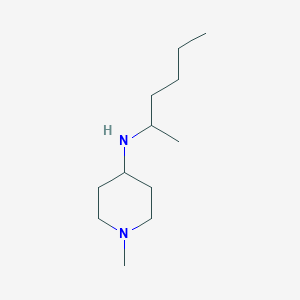
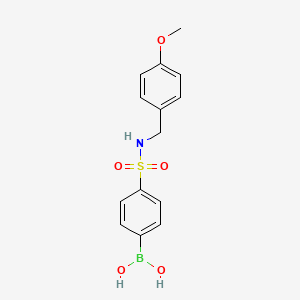
![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-propanol](/img/structure/B1461372.png)
